molecular formula C4H6O5 B142060 Malic acid CAS No. 6915-15-7

Malic acid

Cat. No.: B142060
CAS No.: 6915-15-7
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Description

Malic acid (C₄H₆O₅) is a four-carbon dicarboxylic acid and a key intermediate in the citric acid cycle . Naturally occurring in fruits like apples, grapes, and tomatoes, it contributes to their tart flavor . Industrially, it is valued as a food additive (E296) for its smooth sourness and ability to enhance flavor retention . Its hydroxyl and carboxyl functional groups also make it a versatile precursor in synthesizing biodegradable polymers for medical applications, such as drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malic acid can be synthesized through the hydration of maleic anhydride. The reaction involves the addition of water to maleic anhydride, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 160-200°C and a pressure of 9-15 kg/cm². Catalysts such as sodium carbonate can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound primarily involves the chemical synthesis from maleic anhydride. The process includes the hydration of maleic anhydride in the presence of a catalyst. Another method involves the microbial fermentation of renewable substrates using engineered microbes. This biotechnological approach is considered more environmentally friendly and sustainable .

Chemical Reactions Analysis

Self-Condensation to Coumalic Acid

This compound undergoes self-condensation in the presence of fuming sulfuric acid (H₂SO₄), yielding couthis compound (C₅H₄O₃) via dehydration and cyclization:
2HO2CCH OH CH2CO2HHO2CC4H3O2+2CO+4H2O2\text{HO}_2\text{CCH OH CH}_2\text{CO}_2\text{H}\rightarrow \text{HO}_2\text{CC}_4\text{H}_3\text{O}_2+2\text{CO}+4\text{H}_2\text{O}
This reaction liberates carbon monoxide and water as byproducts . Couthis compound, a pyrone derivative, is structurally significant in heterocyclic chemistry.

Walden Cycle and Stereochemical Inversion

This compound played a pivotal role in elucidating the Walden inversion mechanism. Key steps include:

  • Conversion to Chlorosuccinic Acid :
    () Malic acidPCl5(+) Chlorosuccinic acid(−)\text{ this compound}\xrightarrow{\text{PCl}_5}(+)\text{ Chlorosuccinic acid}

  • Reconversion via Silver Oxide :
    (+) Chlorosuccinic acidAg2O(+) Malic acid(+)\text{ Chlorosuccinic acid}\xrightarrow{\text{Ag}_2\text{O}}(+)\text{ this compound}
    This cycle demonstrated stereochemical inversion at a chiral center, foundational for understanding reaction mechanisms .

Racemic this compound Production

Industrially, racemic this compound (DL-malic acid) is synthesized via double hydration of maleic anhydride :
Maleic anhydrideH2OMalic acid\text{Maleic anhydride}\xrightarrow{\text{H}_2\text{O}}\text{this compound}
Key parameters:

Process ParameterValueSource
Annual U.S. production (2000)5,000 tons
Yield (from maleic anhydride)~95%

Enantiomer Separation

Racemic mixtures are resolved via chiral resolution or fermentation :

  • L-Malic acid : Produced via Aspergillus oryzae fermentation of fumaric acid .

  • D-Malic acid : Synthesized chemically or via engineered Escherichia coli strains .

Tricarboxylic Acid (TCA) Cycle

In mitochondria, L-malate is a critical intermediate:
Fumarate+H2OFumaraseL Malate\text{Fumarate}+\text{H}_2\text{O}\xrightarrow{\text{Fumarase}}\text{L Malate}
Key enzymes:

EnzymeFunctionOrganism
Malate dehydrogenase (MDH) Oxidizes malate to oxaloacetate (NAD⁺ → NADH)Eukaryotes, E. coli
Pyruvate carboxylase (Pyc) Carboxylates pyruvate to oxaloacetateFilamentous fungi

C4 Carbon Fixation

In plants, malate facilitates CO₂ transport:
Phosphoenolpyruvate PEP +CO2PEP carboxylaseOxaloacetateMalate\text{Phosphoenolpyruvate PEP }+\text{CO}_2\xrightarrow{\text{PEP carboxylase}}\text{Oxaloacetate}\rightarrow \text{Malate}
This pathway enables efficient CO₂ concentration in bundle-sheath cells .

Enzymatic Quantification

L-Malate is assayed via NAD⁺-dependent oxidation using L-malate dehydrogenase (L-MDH):
L Malate+NAD+L MDHOxaloacetate+NADH\text{L Malate}+\text{NAD}^+\xrightarrow{\text{L MDH}}\text{Oxaloacetate}+\text{NADH}
Key metrics :

  • Absorbance at 340 nm (NADH detection) .

  • Sensitivity: ≤0.02 g/L detection limit in wines .

Buffer Capacity

This compound’s pKa values (pKa₁ = 3.4, pKa₂ = 5.1) enable buffering in food and cosmetics. Comparative buffering indices:

AcidBuffering Index
This compound3.26
Citric acid2.46
Tartaric acid3.53
Data sourced from solubility and dissociation studies .

Reaction with Metals

Aqueous this compound reacts with active metals (e.g., Fe, Zn, Al), releasing hydrogen gas:
2C4H6O5+6Al2Al3(C4H5O5)3+3H22\text{C}_4\text{H}_6\text{O}_5+6\text{Al}\rightarrow 2\text{Al}_3(\text{C}_4\text{H}_5\text{O}_5)_3+3\text{H}_2\uparrow
This reaction necessitates cautious storage to avoid container corrosion .

Esterification

This compound forms malates (e.g., sodium malate) with alkalis:
C4H6O5+NaOHNaC4H5O5+H2O\text{C}_4\text{H}_6\text{O}_5+\text{NaOH}\rightarrow \text{NaC}_4\text{H}_5\text{O}_5+\text{H}_2\text{O}
Applications: Food additives (E296, E350) .

Polymerization

Under controlled conditions, this compound polymerizes to polyesters , explored for biodegradable plastics .

Scientific Research Applications

Food Industry

Acidulant and Flavor Enhancer
Malic acid is primarily used as an acidulant in food products due to its mild taste and ability to enhance flavor. It is commonly found in beverages, candies, jams, and jellies. Its effectiveness in masking bitter flavors makes it particularly valuable in drinks that utilize artificial sweeteners .

Preservation and Gelling Agent
In addition to flavor enhancement, this compound serves as a pH regulator, improving the preservation of food products. It aids in gelling processes in jams and jellies, contributing to product stability .

Pharmaceutical Applications

Treatment of Xerostomia
A clinical study demonstrated that a 1% this compound spray significantly improved symptoms of xerostomia (dry mouth) in patients undergoing antihypertensive treatment. The study reported a notable increase in unstimulated salivary flow rates from 0.17 to 0.242 mL/min after two weeks of treatment with this compound, compared to minimal changes in the placebo group .

Parameter This compound Group Placebo Group
Unstimulated Salivary Flow0.242 mL/min0.146 mL/min
Stimulated Salivary Flow0.920 mL/min0.700 mL/min
DMQ Score (Pre/Post)1.21 / 3.361.18 / 1.34

Industrial Applications

Cleaning Agents and Metal Treatment
this compound is utilized in various industrial processes, including metal cleaning and finishing due to its chelating properties. It effectively removes rust and scale from metals, making it an essential component in cleaning formulations .

Chemical Synthesis
In the chemical industry, this compound is recognized as a building block for biodegradable polymers such as polythis compound (PMA). Its role as an intermediate in metabolic pathways enhances its utility in synthesizing various chemicals .

Agricultural Applications

Animal Feed Additive
this compound is incorporated into animal feed as an additive to improve nutrient absorption and digestion. Its inclusion can enhance the overall health and growth rates of livestock .

Case Study 1: this compound in Xerostomia Treatment

A randomized clinical trial assessed the efficacy of this compound for treating xerostomia among patients on antihypertensive medications. Results indicated significant improvements in salivary flow rates and overall patient satisfaction with treatment outcomes .

Case Study 2: Industrial Use of this compound

Research on this compound's application in metal cleaning highlighted its effectiveness as a rust remover compared to traditional phosphoric acid-based cleaners. The study found that this compound not only performed well but also posed fewer environmental hazards .

Mechanism of Action

In biological systems, malic acid plays a vital role in the citric acid cycle (also known as the Krebs cycle). It is involved in the oxidation of acetyl-CoA to produce adenosine triphosphate (ATP), the primary energy source in cells. This compound acts as an intermediate in this cycle, facilitating the conversion of fumarate to oxaloacetate . Additionally, this compound has antioxidant properties, contributing to its potential health benefits .

Comparison with Similar Compounds

Chemical and Physical Properties of Malic Acid

  • Molecular Formula : C₄H₆O₅
  • Molecular Weight : 134.08 g/mol
  • Stereoisomerism : Exists as L-malic acid (natural) and D-malic acid (synthetic) .
  • Physical Properties : White crystalline powder, hygroscopic, melting point 100–130°C, and highly water-soluble .
  • pH : 3.3–3.5 in aqueous solutions, weaker than citric acid but stronger than succinic acid .

Comparison with Citric Acid

Chemical Structure and Properties

  • Citric Acid : Tricarboxylic acid (C₆H₈O₇), molecular weight 192.12 g/mol, pH 2.2–2.5 .
  • Taste Profile : Citric acid provides a sharp "burst" of tartness, while this compound offers a smoother sourness .

Health Implications

  • Citric acid may enhance aluminum absorption, linked to neurological risks, whereas this compound improves mineral bioavailability and reduces muscle fatigue .

Table 1: Citric Acid vs. This compound

Property Citric Acid This compound
Molecular Formula C₆H₈O₇ C₄H₆O₅
Molecular Weight (g/mol) 192.12 134.08
pH Range 2.2–2.5 3.3–3.5
Taste Sharp tartness Smooth tartness
Common Sources Citrus fruits Apples, tomatoes
Key Health Impact Aluminum absorption Muscle performance

Comparison with Succinic Acid

Chemical Structure and Properties

  • Succinic Acid : C₄H₆O₄, molecular weight 118.09 g/mol, pH ~4.5 .
  • Taste : Imparts bitterness, contrasting this compound’s tartness .

Comparison with Maleic Acid

Structural Differences

  • Maleic Acid : Cis-configuration dicarboxylic acid (C₄H₄O₄), stronger acid (pH 1.9–2.0) .
  • This compound : Trans-configuration with hydroxyl groups, pH 3.3–3.5 .

Comparison with Tartaric Acid

  • Tartaric Acid : C₄H₆O₆, pH 2.0–3.0, sharp taste, commonly used in wine stabilization .
  • This compound : Key in winemaking for adjusting acidity; metabolized during fermentation .

Biological Activity

Malic acid, a four-carbon dicarboxylic acid, is a significant intermediate in the tricarboxylic acid (TCA) cycle and plays various roles across biological systems. Its biological activity extends to applications in agriculture, food preservation, and cosmetics. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound (2-hydroxybutanedioic acid) is naturally found in various fruits, particularly apples. It is recognized for its sour taste and is widely used as a food additive and preservative. Beyond its culinary uses, this compound has garnered attention for its physiological effects in both plants and animals.

2. Biological Functions in Plants

This compound exhibits several physiological roles in plants:

  • Stomatal Regulation : It regulates stomatal opening and closing, enhancing gas exchange during photosynthesis. The concentration of this compound in guard cells increases significantly when stomata are open, facilitating potassium ion uptake .
  • Growth Promotion : this compound acts as a phytohormone, promoting seedling growth and cold resistance. Studies have shown that this compound enhances the growth of seedlings under stress conditions .
  • Microbial Interactions : It influences microbial communities in the rhizosphere. For instance, this compound secretion can enhance the proliferation of beneficial bacteria like Bacillus subtilis, which aids plant health .

3. Biological Activity in Animals

Research has demonstrated various beneficial effects of this compound in animal health:

  • Antioxidant Properties : this compound possesses strong antioxidant capabilities, which can improve meat quality in broilers when included in their diet. A study involving broiler chicks showed that dietary supplementation with bio-fermented this compound improved overall health and meat quality .
  • Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of certain cell lines, such as HaCaT keratinocytes, by blocking cell cycle progression at the G0/G1 phase .

4. Application in Cosmetics

This compound is classified as an alpha-hydroxy acid (AHA) and is incorporated into various cosmetic formulations due to its exfoliating properties:

  • Skin Rejuvenation : It promotes cellular renewal and has been shown to improve skin conditions like acne and hyperpigmentation. The efficacy of this compound in enhancing skin texture has been documented through multiple clinical studies .
  • Safety Profile : Regulatory reviews confirm the safety of this compound at specified concentrations in cosmetic products, making it suitable for diverse skin types except sensitive skin .

5. Antimicrobial Activity

This compound's antimicrobial properties have been explored extensively:

  • Food Preservation : It exhibits antibacterial activity against pathogenic microorganisms in food products. For example, its application in orange juice has been shown to reduce microbial contamination effectively .
  • Biogenic Amines Control : this compound plays a role in controlling biogenic amines during food processing, which can have toxicological implications if not managed properly .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Stomatal RegulationEnhances gas exchange by regulating stomatal dynamics
Growth PromotionPromotes seedling growth under stress
Antioxidant EffectsImproves meat quality and overall health in broilers
Skin RejuvenationExfoliates skin and improves texture
Antimicrobial ActionReduces microbial contamination in food

Case Study: Impact on Broiler Health

A study conducted on Arbor Acres male broiler chicks demonstrated that dietary inclusion of bio-fermented this compound resulted in:

  • Reduced mortality rates.
  • Improved feed intake and weight gain.
  • Enhanced antioxidant capacity of breast muscle tissue .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of malic acid that influence its behavior in biochemical experiments?

  • Methodological Answer : this compound’s dicarboxylic structure (HOOC-CH₂-CHOH-COOH) and pKa values (pKa₁ ≈ 3.4, pKa₂ ≈ 5.2) enable pH-dependent solubility and chelation properties. These traits affect its role as a buffer in enzymatic assays or as a metal ion binder in metabolic studies. Researchers should measure pH and ionic strength in experimental setups to account for these properties .
  • Example Table :

PropertyValueRelevance
Solubility (H₂O)558 g/L (20°C)Ensures adequate dissolution in aqueous solutions
pKa₁/pKa₂3.4/5.2Determines protonation state in physiological pH ranges

Q. How can this compound be quantified in biological samples using titration?

  • Methodological Answer : Acid-base titration with NaOH (0.1 M) is a basic method. However, endpoint detection via pH meters or indicators (e.g., phenolphthalein) may require masking agents (e.g., EDTA) to avoid interference from metal ions. Validate results against HPLC for accuracy .

Q. What role does this compound play in enzymatic reactions, and how can its effects be experimentally isolated?

  • Methodological Answer : As a TCA cycle intermediate, this compound interacts with malate dehydrogenase. To isolate its effects, use knockout cell lines or enzyme inhibitors (e.g., oxaloacetate analogs). Control experiments should include substrate concentration gradients (0–10 mM) and measure NADH/NAD+ ratios spectrophotometrically .

Advanced Research Questions

Q. How does varying pH affect the NMR chemical shifts of this compound, and how can these effects be mitigated in quantitative analysis?

  • Methodological Answer : Protonation of carboxyl groups alters chemical shifts (e.g., δ 2.7–2.8 ppm for CH₂ groups). Use deuterated buffers (e.g., D₂O) and maintain pH 5–6 to stabilize the diamagnetic environment. Internal standards (e.g., DSS) and shimming protocols improve precision .
  • Example Table :

pHδ (CH₂) (ppm)Signal Broadening
3.02.85Severe
5.52.72Minimal
7.02.68Moderate

Q. What methodological considerations are critical when optimizing this compound concentration in HILIC-MS/MS for modified nucleoside analysis?

  • Methodological Answer : Mobile phase this compound concentration (0.02–0.10 mM) enhances ionization efficiency. At 0.06 mM, signal intensity peaks for 5-mdC and 5-hmdC. Higher concentrations (>0.08 mM) risk column blockage and ion suppression. Use a pre-column filter (0.22 µm) and validate with spike-recovery tests .
  • Example Table :

[this compound] (mM)Signal Response (5-mdC)Column Pressure (psi)
0.0212,5002,000
0.0634,8002,200
0.108,3003,500

Q. How can conflicting data on this compound's role in metabolic pathways be reconciled through experimental design?

  • Methodological Answer : Discrepancies (e.g., pro- vs. anti-apoptotic effects) often arise from cell type-specific metabolism. Use isotopic tracing (¹³C-malic acid) with LC-MS to track flux variations. Pair with transcriptomic profiling (RNA-seq) to correlate enzyme expression levels with metabolic outcomes .

Q. Methodological Best Practices

  • Data Contradiction Analysis : For conflicting results, apply sensitivity analysis (e.g., Monte Carlo simulations) to assess variable impact. Use meta-analysis frameworks (e.g., PRISMA) to evaluate study heterogeneity .
  • Experimental Replication : Follow MRC guidelines: report acquisition parameters (e.g., NMR dwell time, MS collision energy) and raw data deposition in repositories like Zenodo .

Properties

IUPAC Name

2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)
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InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
Record name MALIC ACID
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Related CAS

78644-42-5, 676-46-0 (di-hydrochloride salt)
Record name Poly(malic acid)
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DSSTOX Substance ID

DTXSID0027640
Record name Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA]
Record name Butanedioic acid, 2-hydroxy-
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Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/
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Solubility

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents
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Density

1.601 g/ cu cm at 20 °C
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Vapor Pressure

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated)
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Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.
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Color/Form

Colorless crystals, White, crystalline triclinic crystals

CAS No.

6915-15-7, 617-48-1
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Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/
Record name MALIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name MALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.